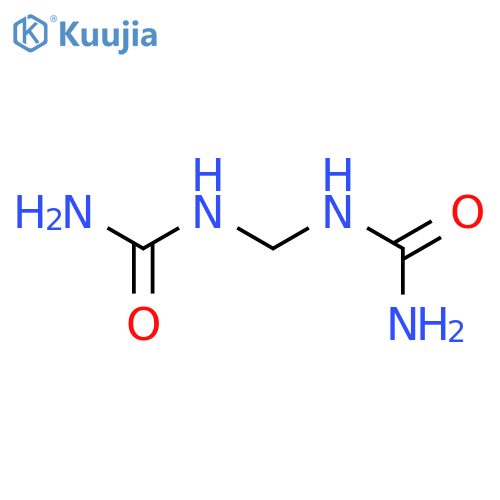Cas no 13547-17-6 (Methylenediurea)

Methylenediurea structure
Methylenediurea 化学的及び物理的性質
名前と識別子
-
- Urea,N,N''-methylenebis-
- (carbamoylamino)methylurea
- N,N''-methylenebis(urea)
- 1-ureidomethyl urea
- 2,4-Diaza-glutarsaeure-diamid
- AC1L1VNH
- Methandiyl-di-harnstoff
- methanediyl-di-urea
- methylenebisurea
- Methylenediurea
- N,N'-methanediyldiurea
- N,N'-Methylenebis(urea)
- N,N'-methylenediurea
- NSC643493
- Urea, N,N'-methylenebis-
- Urea,N'-methylenebis-
- Urea,1,1'-methylenedi- (6CI,7CI,8CI)
- 1,1'-Methylenebisurea
- 1,1'-Methylenediurea
- Diureidomethane
- NSC 36621
- C06381
- Q27089387
- AKOS006340974
- DTXSID6042155
- EINECS 236-918-5
- ureidomethylurea
- SCHEMBL1840414
- CHEBI:10790
- NSC36621
- N,N''-methylenediurea
- Urea,N''-methylenebis-
- NS00052390
- Urea, N,N''-methylenebis-
- METHYLENEDIUREA [USP-RS]
- UREA, 1,1'-METHYLENEDI-
- TT2013TAE9
- N,N''-methylenebis-urea
- UNII-TT2013TAE9
- NSC-643493
- 1-[(carbamoylamino)methyl]urea
- N,N''-methanediyldiurea
- [(carbamoylamino)methyl]urea
- NSC-36621
- AI3-50996
- 13547-17-6
- NH2-CO-NH-CH2-NH-CO-NH2
- M 2U
- NSC 643493
- 1-[(carbamoylamino)methyl]urea;N,N''-methylenediurea
- 1-((carbamoylamino)methyl)urea;N,N''-methylenediurea
- 1-((carbamoylamino)methyl)urea
- DTXCID4022155
- METHYLENEDIUREA (USP-RS)
- KQVLODRFGIKJHZ-UHFFFAOYSA-N
-
- インチ: 1S/C3H8N4O2/c4-2(8)6-1-7-3(5)9/h1H2,(H3,4,6,8)(H3,5,7,9)
- InChIKey: KQVLODRFGIKJHZ-UHFFFAOYSA-N
- ほほえんだ: C(NC(N)=O)NC(N)=O
計算された属性
- せいみつぶんしりょう: 132.06484
- どういたいしつりょう: 132.06472551g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 109
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.2
- トポロジー分子極性表面積: 110Ų
じっけんとくせい
- PSA: 110.24
- LogP: 0.46290
Methylenediurea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M327753-3mg |
Methylenediurea |
13547-17-6 | 3mg |
$ 64.00 | 2023-09-07 | ||
| A2B Chem LLC | AE91404-30mg |
N,N''-methylenebis(urea) |
13547-17-6 | 30mg |
$329.00 | 2024-04-20 | ||
| A2B Chem LLC | AE91404-3mg |
N,N''-methylenebis(urea) |
13547-17-6 | 3mg |
$183.00 | 2024-04-20 | ||
| TRC | M327753-6mg |
Methylenediurea |
13547-17-6 | 6mg |
$ 86.00 | 2023-09-07 | ||
| TRC | M327753-30mg |
Methylenediurea |
13547-17-6 | 30mg |
$ 218.00 | 2023-09-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M923481-3mg |
Methylenediurea |
13547-17-6 | 98% | 3mg |
¥283.50 | 2022-09-01 | |
| A2B Chem LLC | AE91404-6mg |
N,N''-methylenebis(urea) |
13547-17-6 | 6mg |
$203.00 | 2024-04-20 |
Methylenediurea 関連文献
-
P. R. Ludlam Analyst 1973 98 107
-
Peter R. Ludlam,James G. King,Robert M. Anderson Analyst 1986 111 1265
-
P. R. Ludlam Analyst 1973 98 116
13547-17-6 (Methylenediurea) 関連製品
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量